
(2-Chlorophenyl)(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorophenyl)(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl N-methylcarbamate is a complex organic compound that features a chlorophenyl group, an oxazole ring, and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl N-methylcarbamate typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
(2-Chlorophenyl)(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
(2-Chlorophenyl)(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl N-methylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2-Chlorophenyl)(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole: Shares the oxazole and chlorophenyl groups but lacks the carbamate moiety.
4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate: Contains a similar oxazole structure but differs in the substituents attached to the ring.
Uniqueness
The uniqueness of (2-Chlorophenyl)(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl N-methylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
109243-68-7 |
|---|---|
Fórmula molecular |
C14H17ClN2O3 |
Peso molecular |
296.75 g/mol |
Nombre IUPAC |
[(2-chlorophenyl)-(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C14H17ClN2O3/c1-14(2)8-19-12(17-14)11(20-13(18)16-3)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,18) |
Clave InChI |
KKCGOOMHJKIXEA-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C(C2=CC=CC=C2Cl)OC(=O)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




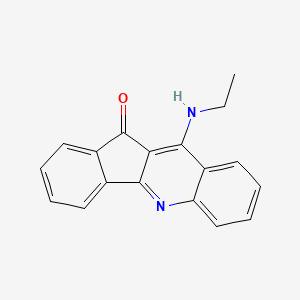

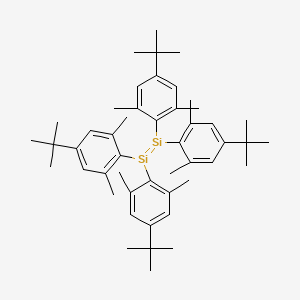
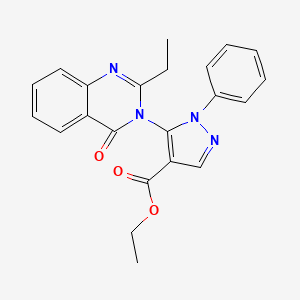
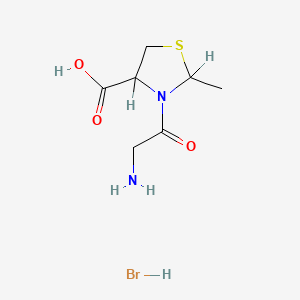
![2-[(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methoxy]ethyl acetate](/img/structure/B14323861.png)
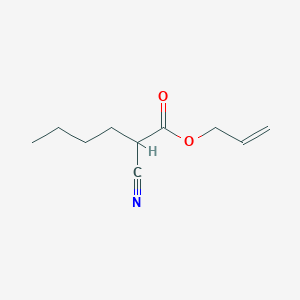
![2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14323881.png)

![4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B14323906.png)

![3-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14323913.png)
